molecular formula C21H17NO3 B5609862 N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide CAS No. 5879-91-4

N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide

Cat. No.: B5609862
CAS No.: 5879-91-4
M. Wt: 331.4 g/mol
InChI Key: ACSRKDGEZITZAM-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-9H-xanthene-9-carboxamide (CAS 5879-91-4) is a high-purity chemical compound offered for research and development purposes. This xanthene derivative has a molecular formula of C 21 H 17 NO 3 and a molecular weight of 331.4 g/mol . The compound is part of the xanthene chemical class, which is a tricyclic dibenzopyran structure of significant interest in medicinal chemistry research . Substituted xanthenes are investigated as novel scaffolds in drug discovery due to their diverse physicochemical properties. Research indicates that structurally related xanthene compounds demonstrate potential as cytotoxic agents against various cancer cell lines, functioning through a unique mechanism of action that appears to be distinct from DNA intercalation and topoisomerase II inhibition . The non-planar conformation of the xanthene heterocycle is suggested to contribute to this different biological profile . This product is provided with a documented purity of 98% . It is intended for research applications only in laboratory settings. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-24-15-12-10-14(11-13-15)22-21(23)20-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSRKDGEZITZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349975
Record name N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5879-91-4
Record name N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for N 4 Methoxyphenyl 9h Xanthene 9 Carboxamide

Retrosynthetic Analysis and Identification of Key Precursors for N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond. This bond can be retrosynthetically cleaved, revealing two key precursors: 9H-xanthene-9-carboxylic acid and 4-methoxyaniline .

This disconnection is based on the well-established reliability of amide bond formation reactions. The synthesis, therefore, is simplified into two primary challenges: the acquisition or synthesis of the 9H-xanthene-9-carboxylic acid scaffold and the subsequent coupling of this acid with 4-methoxyaniline.

Key PrecursorChemical StructureRole in Synthesis
9H-xanthene-9-carboxylic acidProvides the core xanthene scaffold and the carboxylic acid functionality for amide coupling.
4-methoxyanilineActs as the amine component in the amide bond formation.

Established Methodologies for Xanthene-9-carboxamide Scaffold Construction

The construction of the xanthene-9-carboxamide scaffold can be achieved through several established chemical methodologies. These generally involve the synthesis of the xanthene ring system, followed by the introduction and modification of the C9 substituent to form the desired carboxamide.

Condensation Reactions in Xanthene Ring Formation

The xanthene framework itself is often synthesized through condensation reactions. A common approach involves the acid-catalyzed reaction of an aldehyde with a phenol (B47542) derivative, such as 2-naphthol. frontiersin.orgnih.gov While not a direct route to the 9-carboxy functionalized xanthene required for the target molecule, these methods are fundamental to the broader synthesis of xanthene derivatives. For the specific precursor, 9H-xanthene-9-carboxylic acid, derivatization from xanthenone is a more direct pathway.

Nucleophilic Substitution Approaches for Carboxamide Linkage

The formation of the carboxamide bond between 9H-xanthene-9-carboxylic acid and 4-methoxyaniline is a critical step. This is typically achieved through nucleophilic acyl substitution. Two primary strategies are employed:

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 9H-xanthene-9-carbonyl chloride is then reacted with 4-methoxyaniline, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. researchgate.netgrowingscience.com

Use of Coupling Reagents: A wide array of coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). sci-hub.stnih.govnih.gov A combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for the coupling of anilines with carboxylic acids. nih.gov

Coupling Reagent CombinationDescription
SOCl₂ or (COCl)₂ then amine Converts the carboxylic acid to a highly reactive acyl chloride intermediate before reaction with the amine.
EDC/HOBt/DMAP A popular "one-pot" method where the carboxylic acid is activated in situ to form the amide. nih.gov
HATU/DIPEA Another effective coupling system, particularly for challenging amide formations. growingscience.com

Derivatization from Xanthenone and Xanthene-9-carboxylic Acid Intermediates

A practical and widely used route to 9H-xanthene-9-carboxylic acid starts from the readily available xanthone (B1684191) . The synthesis involves a two-step process:

Reduction of Xanthone: The ketone group of xanthone is reduced to a methylene (B1212753) group to form xanthene . A common method for this transformation is the Huang-Minlon reduction, which utilizes hydrazine (B178648) and a strong base in a high-boiling solvent. google.com

Carboxylation of Xanthene: The xanthene intermediate is then carboxylated at the C9 position. This is achieved by treating xanthene with a strong base, such as an organolithium reagent, to deprotonate the C9 position, followed by quenching the resulting anion with carbon dioxide. google.com Subsequent acidic workup yields 9H-xanthene-9-carboxylic acid. google.com This method has been reported to produce high-purity product suitable for further reactions. google.com

Advanced Synthetic Techniques Applicable to this compound

To enhance the efficiency, selectivity, and environmental friendliness of the synthesis, several advanced techniques can be applied, particularly in the construction of the xanthene scaffold.

Catalytic Pathways for Enhanced Efficiency and Selectivity

The use of catalysts can significantly improve the synthesis of xanthene derivatives. For the condensation reactions that form the xanthene ring, various catalysts have been explored:

Heterogeneous Catalysts: Metal-exchanged zeolites, such as copper-exchanged NaY zeolite, have been used as recyclable and efficient heterogeneous catalysts for the synthesis of xanthene derivatives under solvent-free conditions. rsc.orgnih.gov

Solid Acid Catalysts: Poly(4-vinylpyridinium) hydrogen sulfate (B86663) has been employed as a solid acid catalyst for the condensation of aldehydes with 2-naphthol, offering an environmentally friendly approach. nih.gov

Nanocatalysts: Tin(II) supported on nano-silica has been reported as a green and reusable catalyst for the one-pot synthesis of 14H-dibenzoxanthenes. frontiersin.org

While these catalytic methods are generally applied to the synthesis of the broader xanthene family, the principles of using recyclable and highly active catalysts can be adapted to optimize the synthesis of the specific xanthene precursor required for this compound.

Furthermore, the application of ultrasound irradiation has emerged as a green chemistry technique to accelerate reaction times and improve yields in the synthesis of xanthene derivatives. nih.gov This sonochemical approach can be particularly beneficial for heterogeneous reactions, enhancing mass transport and catalyst activity. nih.gov

Microwave-Assisted Organic Synthesis of Xanthene Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. arabjchem.orgmdpi.com The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often results in higher product yields and purity. arabjchem.orgmdpi.com

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the literature, the general principles of microwave-assisted amidation can be applied. The synthesis would involve the reaction of 9H-xanthene-9-carboxylic acid with 4-methoxyaniline. Microwave irradiation can facilitate this condensation reaction, likely in the presence of a suitable coupling agent or catalyst, under solvent-free conditions or in a high-boiling polar solvent.

For instance, a general method for the microwave-assisted synthesis of amides from carboxylic acids involves irradiating a mixture of the carboxylic acid and an amine. mdpi.com This can be performed without a catalyst or with a solid support like silica (B1680970) gel, which can act as a catalyst and energy transfer medium. rsc.org The reaction conditions for a hypothetical microwave-assisted synthesis of the target compound are outlined in the table below, based on analogous reactions.

Table 1: Hypothetical Reaction Parameters for Microwave-Assisted Synthesis

ParameterConditionRationale
Reactants 9H-xanthene-9-carboxylic acid, 4-methoxyanilineStarting materials for amide formation.
Microwave Power 100-300 WTo provide sufficient energy for the reaction without causing degradation.
Temperature 100-150 °CTo overcome the activation energy of the amidation reaction.
Time 5-20 minutesSignificantly reduced reaction time compared to conventional heating.
Solvent Solvent-free or polar aprotic (e.g., DMF, NMP)Polar solvents absorb microwave energy efficiently. Solvent-free conditions align with green chemistry principles.
Catalyst/Reagent Carbonyldiimidazole (CDI) or similar coupling agentTo activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net

Electrochemical Methods in Xanthene Functionalization

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric reagents and often providing high selectivity. nih.govsemanticscholar.org In the context of xanthene chemistry, electrochemical methods have been primarily explored for the functionalization of the C9 position. nih.govsemanticscholar.org

The synthesis of this compound via an electrochemical approach could be envisioned through the electrochemical activation of the 9H-xanthene C-H bond followed by a carboxamidation step. Anodic oxidation of 9H-xanthene can generate a cationic intermediate at the C9 position, which could then be trapped by a suitable nitrogen nucleophile. semanticscholar.org For the synthesis of the target amide, this would involve the reaction of the electrochemically generated xanthenyl cation with 4-methoxyaniline or a related species.

A plausible electrochemical approach would involve the constant current electrolysis of 9H-xanthene in an undivided cell. The specific conditions would need to be optimized, but a representative setup is described in the following table.

Table 2: Proposed Electrochemical Synthesis Parameters

ParameterConditionRationale
Reactants 9H-xanthene, 4-methoxyanilineStarting xanthene and the amine nucleophile.
Electrolyte Tetrabutylammonium hexafluorophosphate (B91526) (n-Bu₄NPF₆)To ensure conductivity of the solution.
Solvent Acetonitrile (CH₃CN)A common polar aprotic solvent for electrochemical reactions.
Electrodes Carbon anode, Platinum cathodeCommon inert electrodes for organic electrosynthesis. semanticscholar.org
Current Constant current (e.g., 10 mA)To control the rate of the electrochemical reaction.
Temperature Room temperature to 50 °CTo balance reaction rate and stability of intermediates.

Reaction Optimization and Control of Chemical Selectivity

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and minimize side products. This involves a systematic study of solvent systems, temperature, and the inherent selectivity of the reactions.

Solvent Systems and Temperature Effects on Reaction Outcomes

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the outcome of the synthesis. In microwave-assisted synthesis, polar solvents are generally preferred due to their ability to efficiently absorb microwave energy. However, solvent-free conditions are often advantageous from a green chemistry perspective. rsc.org The temperature must be high enough to drive the reaction to completion in a short time but not so high as to cause decomposition of the reactants or products.

For conventional thermal synthesis of amides from 9H-xanthene-9-carboxylic acid, the reaction is often carried out by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine. researchgate.net This two-step procedure can be influenced by the solvent's polarity and boiling point.

Table 3: Influence of Solvent and Temperature on Amide Synthesis

SolventTemperature (°C)Expected Outcome
Dichloromethane (DCM)Reflux (40 °C)Common solvent for acyl chloride formation and subsequent amidation; mild conditions.
Tetrahydrofuran (THF)Reflux (66 °C)Another suitable solvent for coupling reactions.
N,N-Dimethylformamide (DMF)80-100 °CHigh-boiling polar aprotic solvent, can facilitate reactions requiring higher temperatures.
TolueneReflux (111 °C)Can be used with Dean-Stark apparatus to remove water in direct amidation.

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity: The synthesis of this compound from 9H-xanthene-9-carboxylic acid and 4-methoxyaniline is inherently regioselective, as the reaction occurs at the carboxylic acid and amino functional groups, respectively. However, if starting from a functionalized xanthene or aniline (B41778), regioselectivity could become a critical consideration. For instance, in electrochemical C-H functionalization, the inherent reactivity of different C-H bonds could lead to a mixture of products if not properly controlled. The C9 position of xanthene is benzylic and thus generally the most reactive site for radical or ionic reactions. semanticscholar.org

Stereoselectivity: The C9 position of the xanthene ring in the target molecule is a prochiral center. If this position were to become a stereocenter through the introduction of a substituent, the stereoselectivity of the reaction would be a key factor. However, in the case of this compound, the C9 atom is not a stereocenter. Should the synthesis involve a chiral precursor or catalyst, the potential for diastereoselective or enantioselective outcomes would need to be considered. For reactions involving the planar xanthene ring system, the approach of reagents can be influenced by steric hindrance from existing substituents, potentially leading to stereocontrol.

Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Methoxyphenyl 9h Xanthene 9 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy would be a critical tool for elucidating the precise structure of N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

A ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the xanthene and methoxyphenyl rings would likely appear in the downfield region (typically δ 6.5-8.0 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, likely around δ 3.8 ppm. The single proton at the 9-position of the xanthene ring would be a key singlet, and the amide proton (N-H) would also appear as a singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule. The spectrum would be characterized by signals for the carbonyl carbon of the amide group (expected around δ 160-170 ppm), the carbon of the methoxy group (around δ 55 ppm), and a multitude of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the xanthene and methoxyphenyl rings. The carbon at the 9-position of the xanthene ring would also have a characteristic chemical shift.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC) for Definitive Structural Connectivity

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY would reveal proton-proton couplings within the aromatic rings. HSQC would correlate directly bonded proton and carbon atoms. HMBC would show correlations between protons and carbons over two or three bonds, which would be crucial for confirming the link between the xanthene-9-carbonyl moiety and the 4-methoxyphenyl (B3050149) group through the amide bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition Determination

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₂₁H₁₇NO₃). This is a critical step in confirming the identity of a newly synthesized compound.

Vibrational Spectroscopy (Infrared, IR) for Identification of Characteristic Functional Groups

IR spectroscopy would be used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (the Amide I band, around 1650 cm⁻¹), the C-N stretch and N-H bend (the Amide II band, around 1550 cm⁻¹), and the C-O-C stretches of the xanthene ether linkage and the methoxy group.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Information on the single-crystal X-ray diffraction analysis of this compound, which would provide definitive insights into its solid-state molecular architecture, is not available in the reviewed literature. Such a study would reveal key parameters including the crystal system, space group, and unit cell dimensions, as well as the precise arrangement of molecules within the crystal lattice. This empirical data is essential for a complete understanding of the compound's three-dimensional structure.

Detailed Conformational Analysis and Geometrical Parameters of this compound

A detailed conformational analysis, including specific geometrical parameters such as bond lengths, bond angles, and torsion angles for this compound, is contingent on the availability of crystallographic data or computational chemistry studies. As no such data was found, a quantitative discussion of the molecule's conformation, including the dihedral angles between the xanthene and methoxyphenyl moieties and the orientation of the carboxamide linkage, cannot be provided at this time.

Chemical Reactivity and Derivatization Studies of N 4 Methoxyphenyl 9h Xanthene 9 Carboxamide

Transformations Involving the Carboxamide Functional Group

The carboxamide functional group is a versatile handle for chemical modification, susceptible to both reduction and nucleophilic attack, leading to a variety of derivatives.

One of the fundamental transformations of the carboxamide group is its reduction to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl of the amide to a methylene (B1212753) group, which would convert N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide to the corresponding secondary amine, N-((9H-xanthen-9-yl)methyl)-4-methoxyaniline. masterorganicchemistry.com This reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of an aluminate species and further reduction.

The carboxamide group can also react with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). sc.edumasterorganicchemistry.com These strong nucleophiles can add to the carbonyl carbon. However, the outcome of the reaction can vary. In some cases, addition can lead to the formation of a ketone after hydrolysis, though this is more common with Weinreb amides. With typical carboxamides, double addition can occur to yield a tertiary alcohol. Alternatively, if the N-H proton is sufficiently acidic, deprotonation can occur. For instance, N-propyl-9-xanthene carboxamide reacts with n-BuLi or EtMgBr to form a deep orange-red dianion, indicating deprotonation at both the nitrogen and the C9 position of the xanthene ring. sc.edu

Electrophilic Substitution Reactions on the Xanthene and Methoxyphenyl Moieties

The aromatic rings of both the xanthene and the 4-methoxyphenyl (B3050149) groups are susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The regioselectivity and rate of these reactions are influenced by the directing effects of the existing substituents.

The 4-methoxyphenyl group contains a strongly activating methoxy (B1213986) group (-OCH₃), which is an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur primarily at the positions ortho to the methoxy group (C3' and C5'). wikipedia.org The para position is already substituted by the nitrogen of the carboxamide.

The xanthene ring system is also reactive towards electrophiles. The oxygen atom in the central ring can donate electron density to the fused benzene (B151609) rings, activating them towards electrophilic attack. Electrophilic substitution on the xanthene nucleus itself is known to occur, leading to the introduction of various functional groups. researchgate.net For example, halogenated xanthene derivatives have been synthesized and studied for their biological activities. nih.gov The exact position of substitution on the xanthene moiety would depend on the reaction conditions and the nature of the electrophile.

Reaction Type Typical Reagents Expected Products on Methoxyphenyl Ring Expected Products on Xanthene Ring
NitrationHNO₃, H₂SO₄Ortho-nitro derivativesMono- and di-nitroxanthene derivatives
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Ortho-bromo/chloro derivativesMono- and di-halo xanthene derivatives
SulfonationFuming H₂SO₄Ortho-sulfonic acid derivativesSulfonated xanthene derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho-acyl derivativesAcylated xanthene derivatives

Nucleophilic Attack and Transformations at the Xanthene C9 Position

The C9 position of the xanthene ring is benzylic and is activated towards both deprotonation and nucleophilic attack, particularly if a good leaving group is present. The hydrogen atom at the C9 position can be abstracted by a strong base to form a carbanion. This nucleophilic center can then react with various electrophiles. For instance, xanthene itself can be deprotonated at the C9 position with a strong base, and the resulting anion can react with carbon dioxide to form xanthene-9-carboxylic acid after an acidic workup. google.com A similar reactivity would be expected for this compound, potentially leading to the formation of a dicarboxylic acid derivative at the C9 position.

As previously mentioned, the reaction of N-propyl-9-xanthene carboxamide with organolithium or Grignard reagents results in the formation of a dianion, with one of the negative charges residing at the C9 position. sc.edu This highlights the acidity of the C9 proton and its susceptibility to deprotonation by strong bases.

Oxidative and Reductive Pathways of this compound

The xanthene moiety is susceptible to oxidation, particularly at the C9 position. The benzylic carbon can be oxidized to a carbonyl group, converting the xanthene ring system into a xanthone (B1684191). mdpi.comnih.gov This transformation can be achieved using various oxidizing agents. For example, the oxidation of xanthene to xanthone has been reported under experimental conditions involving water and in the presence of photocatalysts with molecular oxygen. mdpi.comnih.gov It is plausible that this compound would undergo a similar oxidation to yield the corresponding 9-oxo derivative, N-(4-methoxyphenyl)-9-oxo-9H-xanthene-9-carboxamide.

In terms of reduction, as discussed in section 4.1, the carboxamide group can be reduced to a secondary amine using strong reducing agents like LiAlH₄. masterorganicchemistry.com It is also possible to reduce aryl halides with LiAlH₄ in the presence of oxygen, suggesting that if halogen substituents were present on the aromatic rings, they could potentially be removed under specific reductive conditions. researchgate.net

Reaction Reagent/Condition Functional Group Transformation Product
OxidationO₂, photocatalystXanthene C9-H to C9=ON-(4-methoxyphenyl)-9-oxo-9H-xanthene-9-carboxamide
ReductionLiAlH₄Carboxamide to AmineN-((9H-xanthen-9-yl)methyl)-4-methoxyaniline

Synthesis of Chemically Diverse Analogues and Functionalized Derivatives

The synthesis of chemically diverse analogues of this compound can be achieved through modifications at several positions. The inherent reactivity of the xanthene core, the carboxamide linker, and the N-aryl ring allows for a multitude of derivatization strategies.

The synthesis of various xanthene derivatives is a well-established area of research, with methods available to introduce a wide range of substituents onto the xanthene scaffold. nih.govrsc.orgmdpi.com For instance, variations in the aromatic rings of the xanthene moiety can be achieved by starting with substituted phenols in the initial synthesis of the xanthene core.

Derivatization of the N-aryl ring can be accomplished by employing differently substituted anilines in the amide formation step. This would allow for the introduction of a wide array of electronic and steric diversity to probe structure-activity relationships in various applications.

Furthermore, the carboxamide linkage itself can be replaced with other functional groups. For example, reduction to the amine, as mentioned earlier, provides a route to analogues with a more flexible linker. The synthesis of xanthene-9-carboxylic acid derivatives with other heterocyclic amides has also been reported, indicating the feasibility of replacing the 4-methoxyphenylamide moiety with other functionalities. researchgate.netnih.gov

Theoretical and Computational Chemistry Investigations of N 4 Methoxyphenyl 9h Xanthene 9 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) offer a balance between computational cost and accuracy, making them suitable for a molecule of this size.

A key aspect of understanding a molecule is its electronic structure. The distribution of electrons within N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide would likely reveal significant electronegativity differences. The oxygen and nitrogen atoms of the carboxamide and methoxy (B1213986) groups are expected to be regions of high electron density, rendering them nucleophilic. Conversely, the carbonyl carbon would be electrophilic.

A Natural Bond Orbital (NBO) analysis could quantify these effects by calculating the partial atomic charges. It would be anticipated that the oxygen and nitrogen atoms would possess negative charges, while the carbonyl carbon and adjacent atoms would have positive charges. A molecular electrostatic potential (MEP) map would visually represent this charge distribution, with red areas indicating negative potential (electron-rich regions) and blue areas indicating positive potential (electron-poor regions).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

For this compound, the HOMO would likely be localized on the electron-rich methoxyphenyl or xanthene rings, while the LUMO might be centered on the carboxamide group, particularly the C=O bond. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Orbital Data for this compound

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3Indicator of chemical stability and reactivity

Note: These are example values and would need to be calculated using appropriate computational methods.

Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the wavelengths of maximum absorption (λmax). The major electronic transitions would likely be π → π* transitions within the aromatic systems and n → π* transitions associated with the carbonyl group.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. This would allow for the assignment of key vibrational modes, such as the C=O stretch of the amide, the N-H stretch, and the C-O-C stretches of the xanthene and methoxy groups.

Molecular Dynamics Simulations for Conformational Landscape Exploration

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations can explore this landscape by simulating the atomic motions over time. These simulations would reveal the most stable conformations (lowest energy states) and the energy barriers between them. The dihedral angles around the amide bond and the bonds connecting the rings to the central carboxamide group would be of particular interest.

Reaction Pathway Modeling and Transition State Analysis of Chemical Processes Involving this compound

Computational methods can be used to model potential chemical reactions involving this molecule. For example, the hydrolysis of the amide bond could be investigated. This would involve identifying the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, and the activation energy for the reaction can be determined. This provides insight into the reaction's feasibility and kinetics.

Investigation of Intermolecular Interactions and Non-covalent Bonding

The way this compound molecules interact with each other in the solid state or with solvent molecules is governed by non-covalent interactions. These can include hydrogen bonding (e.g., between the N-H and C=O of the amide group), π-π stacking between the aromatic rings, and van der Waals forces. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these interactions by analyzing the electron density distribution.

Mechanistic Investigations of N 4 Methoxyphenyl 9h Xanthene 9 Carboxamide Formation and Transformations

Elucidation of Detailed Reaction Mechanisms in Synthetic Pathways

The formation of N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide typically proceeds through the reaction of a 9H-xanthene-9-carboxylic acid derivative with 4-methoxyaniline. The specific mechanism is highly dependent on the chosen synthetic route, primarily revolving around the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Route A: Acyl Chloride Pathway

A common and well-established method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride. researchgate.net This two-step process is outlined below:

Activation of 9H-xanthene-9-carboxylic acid: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 9H-xanthene-9-carbonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group.

Nucleophilic Acyl Substitution: The highly electrophilic carbonyl carbon of 9H-xanthene-9-carbonyl chloride is then readily attacked by the nucleophilic nitrogen atom of 4-methoxyaniline. The electron-donating methoxy (B1213986) group (-OCH₃) at the para-position of the aniline (B41778) ring increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted aniline. The reaction typically proceeds via a tetrahedral intermediate, which then collapses to form the final amide product and releases a molecule of hydrochloric acid (HCl). A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct and drive the reaction to completion.

Route B: Direct Amidation with Coupling Agents

Direct coupling of 9H-xanthene-9-carboxylic acid with 4-methoxyaniline can be achieved using various coupling agents, such as carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) - DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) - EDC) or other reagents like carbonyldiimidazole (CDI). researchgate.net

With a carbodiimide (B86325), the carboxylic acid adds to one of the C=N double bonds, forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. The amine then attacks the carbonyl carbon of this activated intermediate, leading to the formation of the amide and a urea (B33335) byproduct (e.g., dicyclohexylurea).

Route C: Catalytic Direct Amidation

More contemporary and "green" approaches involve the direct formation of the amide bond from the carboxylic acid and amine using a catalyst, thereby avoiding the generation of stoichiometric waste products. Boron-based catalysts, such as boric acid or various boronic acids, have been shown to be effective for such transformations. sciepub.commdpi.com

The proposed mechanism for boric acid catalysis involves the formation of a mixed anhydride (B1165640) or a similar activated species. sciepub.com The boric acid reacts with the carboxylic acid to form an acyloxyborate intermediate. This intermediate enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine. The subsequent reaction with 4-methoxyaniline yields the amide and regenerates the boric acid catalyst. sciepub.com The bulky nature of the 9H-xanthene group may influence the efficiency of this catalytic cycle.

Kinetic Studies and Determination of Reaction Rate Laws

For the acyl chloride pathway (Route A) , the second step, the nucleophilic attack of the amine on the acyl chloride, is typically the rate-determining step. The reaction is expected to follow second-order kinetics:

Rate = k[9H-xanthene-9-carbonyl chloride][4-methoxyaniline]

The rate constant, k, would be influenced by several factors including the solvent polarity, temperature, and the steric hindrance imposed by the bulky xanthene moiety.

For catalytic direct amidation (Route C) , the kinetics are more complex and depend on the specific catalyst and conditions. If the formation of the activated intermediate is the rate-determining step, the rate may show a first-order dependence on both the carboxylic acid and the catalyst concentration. If the subsequent nucleophilic attack by the amine is rate-limiting, the rate law would also include the amine concentration.

Kinetic investigations of related reactions have shown that the nucleophilicity of the aniline derivative plays a significant role. Studies on the reactions of substituted anilines have demonstrated that electron-donating groups, such as the methoxy group in 4-methoxyaniline, increase the reaction rate due to enhanced nucleophilicity of the nitrogen atom. researchgate.net

Reactant PairRelative Rate (Qualitative)Rationale
9H-xanthene-9-carboxylic acid + AnilineSlowerLower nucleophilicity of aniline compared to 4-methoxyaniline.
9H-xanthene-9-carboxylic acid + 4-MethoxyanilineFasterThe electron-donating -OCH₃ group increases the nucleophilicity of the amine nitrogen. nih.gov
9H-xanthene-9-carboxylic acid + 4-NitroanilineMuch SlowerThe electron-withdrawing -NO₂ group significantly reduces the nucleophilicity of the amine nitrogen.

Identification of Reactive Intermediates and Transition State Structures

The identification of reactive intermediates and the characterization of transition state structures are key to a deep understanding of the reaction mechanism.

Reactive Intermediates:

Tetrahedral Intermediate: In both the acyl chloride and coupling agent pathways, a tetrahedral intermediate is formed upon the nucleophilic attack of the 4-methoxyaniline on the activated carbonyl carbon. This intermediate is characterized by an sp³-hybridized carbonyl carbon and is generally unstable, quickly collapsing to form the products.

O-Acylisourea: In reactions mediated by carbodiimide coupling agents, the O-acylisourea is a key reactive intermediate. Its high reactivity is due to the excellent leaving group ability of the isourea moiety.

Acyloxyborate Species: In boron-catalyzed direct amidations, an activated ester-like species, such as a mixed anhydride with boric acid, is a plausible reactive intermediate. sciepub.com

Transition State Structures:

The transition states in these amidation reactions are high-energy, transient structures.

For the nucleophilic attack on the acyl chloride, the transition state would involve the partial formation of the C-N bond and partial breaking of the C-Cl bond, with a developing negative charge on the carbonyl oxygen. The geometry around the carbonyl carbon would be transitioning from trigonal planar to tetrahedral.

Computational studies on the acylation of anilines suggest that the transition state can be influenced by steric factors. researchgate.net The bulky 9H-xanthene group likely imposes significant steric hindrance, which could raise the energy of the transition state and thus slow down the reaction rate. rsc.org This steric hindrance would affect the approach trajectory of the nucleophilic amine to the electrophilic carbonyl center.

In catalyzed reactions, the catalyst is often involved in the transition state, stabilizing it and lowering the activation energy. For instance, in a concerted pathway, the catalyst might facilitate proton transfer from the incoming amine.

Influence of Catalyst and Reagent Design on Reaction Mechanisms

The design of catalysts and reagents has a profound impact on the reaction mechanism, efficiency, and selectivity of the formation of this compound.

Catalyst Design:

Lewis Acidity: In metal-based or boron-based catalysis, the Lewis acidity of the catalyst is crucial. A more Lewis acidic center can more effectively activate the carboxylic acid by coordinating to the carbonyl oxygen.

Steric Properties: The steric bulk of the catalyst can influence substrate scope and selectivity. For a sterically hindered substrate like 9H-xanthene-9-carboxylic acid, a less bulky catalyst might be more effective.

Brønsted Acidity/Basicity: In some mechanisms, the catalyst may also act as a Brønsted acid or base to facilitate proton transfers in the transition state.

Catalyst TypePlausible Mechanism of ActionPotential Impact on this compound Synthesis
Boronic AcidsFormation of acyloxyboronate intermediates (activated esters). mdpi.comCan facilitate direct amidation under milder conditions, but efficiency may be affected by the steric bulk of the xanthene moiety.
Transition Metal Catalysts (e.g., Ti, Zr)Lewis acid activation of the carbonyl group.May require anhydrous conditions and higher temperatures. The large size of the catalyst coordination sphere could interact with the xanthene substrate.
Carbodiimides (as reagents)Formation of a highly reactive O-acylisourea intermediate.Generally efficient but produces stoichiometric urea waste. The reaction is typically fast.

Reagent Design:

Activating Group: The choice of activating group in the first step of the acyl chloride pathway (e.g., thionyl chloride vs. oxalyl chloride) can influence reaction conditions and byproduct profiles.

Amine Nucleophilicity: The electronic properties of the aniline derivative are critical. The electron-donating methoxy group in 4-methoxyaniline significantly enhances its nucleophilicity, making the amidation reaction more facile compared to using unsubstituted or electron-deficient anilines. nih.gov

Solvent: The choice of solvent can influence the reaction mechanism and kinetics by stabilizing or destabilizing intermediates and transition states. Aprotic solvents are commonly used for acyl chloride reactions to avoid hydrolysis of the intermediate.

Advanced Applications in Chemical and Materials Science

Role as a Versatile Synthetic Building Block and Chemical Intermediate

The utility of N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide as a chemical intermediate stems from its inherent structural modularity. The xanthene-9-carboxylic acid scaffold is a recognized class of heterocyclic compounds that serve as valuable intermediates in the synthesis of more complex molecules, such as potent receptor ligands. researchgate.net The core structure of this compound can be viewed as a pre-assembled, rigid platform onto which further chemical complexity can be built.

As a synthetic building block, the molecule offers several reactive sites for chemical modification. The aromatic rings of the xanthene and methoxyphenyl moieties can undergo electrophilic substitution reactions, allowing for the introduction of new functional groups that can tune the molecule's electronic and steric properties. The amide linkage provides a point of stability but can also be a target for hydrolysis under specific conditions to separate the two main components of the molecule if needed. This versatility allows chemists to use this compound as a starting material for creating a diverse range of derivatives with tailored functionalities for specific applications in materials science and medicinal chemistry. rsc.org The rigid spiro[fluorene-9,9′-xanthene] (SFX) framework, for instance, has proven to be a robust building block for materials used in organic light-emitting diodes (OLEDs), underscoring the potential of the xanthene core in creating advanced functional materials. researchgate.net

Table 1: Structural Features and Synthetic Versatility of this compound
Structural FeatureDescriptionRole as a Building Block
9H-Xanthene CoreA rigid, planar, tricyclic ether system with an extended π-electron network.Provides a stable and rigid scaffold for constructing larger, well-defined molecular architectures. Its aromatic rings are sites for functionalization.
Carboxamide Linkage (-CONH-)A stable amide bond connecting the xanthene core to the methoxyphenyl group.Offers conformational rigidity and specific hydrogen bonding capabilities. Can be used to direct the orientation of molecular assemblies.
4-Methoxyphenyl (B3050149) GroupA phenyl ring substituted with an electron-donating methoxy (B1213986) group.Acts as a modifiable unit. The methoxy group can influence the electronic properties of the entire molecule, and the ring can be further functionalized.

Material Science Applications of this compound and its Derivatives

The unique combination of a rigid, chromophoric core and functionalizable peripheral groups in this compound and its derivatives makes them attractive candidates for various applications in materials science.

While specific research on this compound as a polymer additive is not widely documented, the properties of the xanthene chemical class suggest significant potential. Xanthene derivatives are utilized in photopolymerizable compositions, where they can act as photoinitiators. google.com The rigid and bulky structure of the xanthene core can enhance the thermal stability and mechanical properties of polymers by restricting chain mobility. Furthermore, its aromatic nature imparts UV-absorbing capabilities, suggesting a potential role as a UV stabilizer to protect polymers from degradation caused by exposure to ultraviolet radiation. By modifying the peripheral groups, properties like solubility and compatibility with different polymer matrices could be fine-tuned.

The xanthene core is the structural basis for a prominent class of fluorescent dyes, including fluoresceins and rhodamines. icrc.ac.irnottingham.ac.uk These dyes are known for their brilliant colors and high quantum yields. The extensive conjugated π-system of the xanthene framework is responsible for its ability to absorb and emit light in the visible spectrum.

In this compound, the core xanthene structure acts as the primary chromophore. The N-(4-methoxyphenyl)carboxamide substituent can modulate these properties. The nitrogen and oxygen atoms in the carboxamide group and the methoxy group can act as auxochromes, influencing the wavelength and intensity of absorption and emission. This allows for the rational design of new dyes and pigments with specific colors and photophysical characteristics for applications ranging from inks and coatings to advanced optical materials. google.com The conversion of organic chemicals into complex intermediates is the foundation of the dye and pigment industry. epa.gov

Organic molecules containing heteroatoms (such as nitrogen and oxygen) and π-electrons are often effective corrosion inhibitors for metals. tribology.rs this compound possesses all the necessary structural features to function as a corrosion inhibitor. The proposed mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. tribology.rsresearchgate.net

This adsorption can occur through several interaction points:

Heteroatom Coordination: The lone pair electrons on the nitrogen and oxygen atoms (in the ether, carbonyl, and methoxy groups) can coordinate with vacant d-orbitals of the metal atoms on the surface.

π-Electron Interaction: The delocalized π-electrons of the multiple aromatic rings can interact with the metal surface, strengthening the adsorption.

The large surface area of the molecule allows it to effectively block the active sites for corrosion on the metal. The inhibitor can function as either an anodic or cathodic inhibitor, or a mixed-type, by slowing down the oxidation of the metal or the reduction of corrosive species, respectively. tribology.rs

Table 2: Potential Corrosion Inhibition Mechanisms of this compound
Molecular FeatureInhibition MechanismDescription
Oxygen and Nitrogen HeteroatomsChemisorptionLone pair electrons on N and O atoms coordinate with the metal surface, forming a stable, protective adsorbed layer.
Aromatic Rings (Xanthene, Phenyl)Physisorption/Chemisorptionπ-electrons from the aromatic systems interact with the metal surface, enhancing the adsorption and surface coverage.
Large Molecular SizeBarrier Formation (Blocking Effect)The bulky molecule covers a large surface area, physically blocking corrosive agents from reaching the metal.

Advanced Analytical Chemistry Applications (Excluding Biological Contexts)

The inherent photophysical properties of the xanthene core make it a powerful tool in analytical chemistry, particularly for the development of chemical sensors.

Xanthene derivatives are renowned for their strong fluorescence, which can be highly sensitive to their chemical environment. icrc.ac.irresearchgate.net This sensitivity forms the basis of their use as fluorescent chemical sensors. The fluorescence intensity or wavelength of a xanthene-based probe can change significantly upon binding to a target analyte, such as a metal ion or an environmental pollutant. sciensage.infoaustraliansciencejournals.com

For this compound, the xanthene moiety serves as the fluorophore (the signaling unit), while the N-(4-methoxyphenyl)carboxamide portion can be engineered to act as the recognition unit (the receptor). The binding of a target analyte to the receptor site can trigger a conformational change or an electronic perturbation that alters the photophysical properties of the xanthene fluorophore. d-nb.infonih.gov This can result in:

Fluorescence Quenching: A decrease in fluorescence intensity.

Fluorescence Enhancement: An increase in fluorescence intensity.

Ratiometric Shift: A shift in the absorption or emission wavelength, allowing for more precise measurements. rsc.org

By synthetically modifying the receptor part of the molecule, probes can be designed to be highly selective for specific analytes, enabling the detection of trace amounts of environmental contaminants like heavy metal ions or organic pollutants in various samples. sciensage.infoaustraliansciencejournals.com

Table 3: Typical Photophysical Properties of Xanthene-Based Probes and Their Relevance in Chemical Sensing
Photophysical PropertyTypical Range/CharacteristicRelevance to Sensing
Absorption Maxima (λabs)450-550 nm (Visible Region)Allows for excitation with common light sources (e.g., LEDs, lasers). Can shift upon analyte binding.
Emission Maxima (λem)480-600 nm (Visible Region)Produces a detectable fluorescent signal. A shift in emission color provides a clear analytical signal. icrc.ac.ir
Quantum Yield (ΦF)Can be high (0.1 - 0.9)High quantum yield leads to a bright signal and high sensitivity. Changes in ΦF upon binding form the basis of "on-off" sensors. icrc.ac.ir
Stokes Shift20-50 nmThe separation between absorption and emission peaks, which is important for minimizing self-absorption and improving signal-to-noise ratio. icrc.ac.ir

Potential in Ligand Design for Coordination Chemistry (Non-Biological Focus)

The chemical compound This compound presents a unique molecular architecture that suggests considerable potential as a versatile ligand in coordination chemistry, particularly for the formation of novel metal complexes. While direct experimental studies on the coordination chemistry of this specific molecule are not extensively documented in current literature, a detailed analysis of its structural components—the rigid xanthene backbone, the coordinating carboxamide group, and the electronically influential N-(4-methoxyphenyl) substituent—allows for a scientifically grounded projection of its capabilities in ligand design. This assessment is further informed by comparative analysis with structurally related ligand systems.

Research into related N-aryl carboxamides and other xanthene-based ligands provides a framework for understanding the potential of this compound. For instance, studies on N-aryl benzamides have demonstrated their ability to form stable complexes with a range of transition metals and lanthanides. nih.govmdpi.com The xanthene backbone, as seen in diphosphine ligands like t-Bu-xantphos, imparts a large, predictable bite angle, which can be crucial in directing the geometry of the final metal complex. semanticscholar.org

The N-(4-methoxyphenyl) group is expected to influence the electronic environment of the carboxamide's donor atoms through resonance effects. The methoxy group, being an electron-donating group, can increase the electron density on the amide nitrogen, potentially enhancing its donor strength upon deprotonation. This electronic tuning can be a valuable tool in stabilizing specific oxidation states of the coordinated metal ion.

Coordination Modes and Structural Projections

Based on the chemistry of analogous carboxamide ligands, this compound is predicted to exhibit several coordination modes, as illustrated in the table below. The preferred mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.

Coordination ModeDescriptionPotential Metal IonsAnticipated Geometry
Monodentate (O-coordination)Coordination occurs solely through the carbonyl oxygen atom. The amide proton remains, and the ligand is neutral.Hard Lewis acids (e.g., Ln(III), Ti(IV))Dependent on other ligands, but can range from tetrahedral to octahedral. nih.gov
Bidentate (N,O-chelation)Following deprotonation of the amide nitrogen, the ligand coordinates through both the carbonyl oxygen and the amide nitrogen, forming a stable chelate ring.Transition metals (e.g., Cu(II), Pd(II), Co(II))Often leads to square planar or octahedral geometries. nih.gov
BridgingThe carboxamide group bridges two metal centers, with the carbonyl oxygen coordinating to both.Can be observed in polynuclear complexes.Contributes to the formation of dimeric or polymeric structures.

Spectroscopic and Structural Data from Analogous Systems

To further predict the characteristics of metal complexes with this compound, we can examine spectroscopic and crystallographic data from closely related systems. For example, lanthanide complexes with N-aryl carboxamide ligands often exhibit interesting photophysical properties.

Spectroscopic Data for Analogous Lanthanide(III) Carboxamide Complexes functmaterials.org.ua
ComplexKey IR Bands (cm⁻¹)Excitation λ (nm)Emission λ (nm)Quantum Yield (%)
[Nd(HL)₃(NO₃)₃]ν(NH): ~3200, ν(PO): ~1180, ν(CO): ~1650340880, 1060, 1340Not Reported
[Eu(HL)₃(NO₃)₃]ν(NH): ~3200, ν(PO): ~1180, ν(CO): ~1650340592, 615Not Reported
[Tb(HL)₃(NO₃)₃]ν(NH): ~3200, ν(PO): ~1180, ν(CO): ~1650340490, 545, 585, 620Not Reported
HL = N-(diphenylphosphoryl)-2-methoxybenzamide, a structural analog.

The infrared (IR) spectra of such complexes are expected to show a shift in the carbonyl stretching frequency (ν(C=O)) to lower wavenumbers upon coordination to a metal center, confirming the involvement of the carbonyl oxygen in bonding.

Crystallographic data from transition metal complexes with N-aryl benzamide (B126) ligands can provide insights into potential bond lengths and angles.

Selected Crystallographic Data for an Analogous Titanium(IV) Amidate Complex nih.gov
ParameterValue
ComplexArN=C(Ad)–O–Ti(NMe₂)₃
Coordination Number of Ti4
Coordination GeometrySlightly distorted tetrahedral
Ti-O Bond Length (Å)~1.86
Ti-N Bond Length (Å)~1.92
Ar = 2,6-dibenzhydryl-4-tolyl, Ad = adamantyl. This complex features a monodentate O-bound amidate ligand.

The rigid xanthene backbone in this compound is likely to enforce a specific orientation of the N-aryl group, which could be leveraged to create well-defined metal coordination environments. This pre-organization can be advantageous in the design of catalysts or functional materials where precise control over the metal's coordination sphere is critical. The steric hindrance provided by the bulky xanthene and N-aryl groups could also lead to the stabilization of unusual coordination numbers or geometries. nih.govrsc.org

Future Research Directions and Emerging Perspectives for N 4 Methoxyphenyl 9h Xanthene 9 Carboxamide

Development of Sustainable and Green Synthetic Methodologies

Future synthetic research concerning N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide will likely prioritize the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. A primary focus will be the development of methodologies that reduce or eliminate the use of hazardous solvents and costly catalysts.

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool in green synthesis, offering accelerated reaction rates, higher yields, and milder reaction conditions compared to conventional methods. nih.govunito.itnih.gov Future work should explore the application of ultrasonic irradiation to the amidation reaction between xanthene-9-carboxylic acid and 4-methoxyaniline. This approach could significantly shorten reaction times and reduce energy consumption. bas.bg Research has demonstrated the utility of ultrasound in the synthesis of various xanthene derivatives, often in eco-friendly solvents like ethanol (B145695) or even under solvent-free conditions. nih.govbas.bg

Recyclable and Heterogeneous Catalysts: The design and application of recoverable and reusable catalysts are central to sustainable synthesis. Investigations into solid acid catalysts, such as silica-supported systems (e.g., NaHSO₄/SiO₂, BF₃·SiO₂) or metal-organic frameworks, could provide efficient and recyclable options for facilitating the synthesis of the xanthene precursor or the final amide coupling. mdpi.com Catalysts like copper immobilized on amine-modified NaY zeolite have proven effective and reusable for up to twelve cycles in xanthene synthesis. chemmethod.comresearchgate.net The exploration of inexpensive and biodegradable catalysts, such as lemon or lime juice, has also shown promise in related syntheses and warrants investigation. nih.govresearchgate.net

Multicomponent and Solvent-Free Reactions: One-pot, multicomponent reactions (MCRs) that form the core xanthene structure, followed by functionalization, represent a highly atom-economical approach. mdpi.com Developing an MCR strategy under solvent-free conditions, potentially using a recyclable catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15, could streamline the synthesis of this compound precursors, leading to low E-factor values and simplified workup procedures. mdpi.com

Interactive Table: Comparison of Green Catalysts for Xanthene Synthesis
CatalystSynthesis ConditionsAdvantagesReusabilityReference
ZrCl₄ Ultrasound, EthanolHigh yields, short reaction times, low costNot specified bas.bg
Zn(OAc)₂ Ultrasound, EthanolGood to excellent yields, short reaction times, environmentally friendlyRecyclable nih.gov
Cu@NNPS-NaY 60 °C, EthanolHigh yields, easy recovery, versatileAt least 12 cycles chemmethod.comresearchgate.net
DABCO/Amberlyst-15 Solvent-freeAtom-economical, low E-factor, simple methodologyUp to 6 cycles mdpi.com
Lime Juice UltrasoundEco-friendly, high yieldNot specified nih.gov
Cellulose Sulfuric Acid Solvent-free, 100 °CGreen, reusable, efficient4 cycles

Exploration of Novel Reactivity Patterns and Chemical Transformations

Beyond synthesis, the this compound scaffold offers opportunities for novel chemical transformations to generate a library of new compounds with unique properties.

Functionalization of the Xanthene Core: The aromatic rings of the xanthene nucleus are prime targets for electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. These modifications would introduce new functional groups, enabling further chemical elaborations and tuning of the molecule's electronic and photophysical properties. For instance, introducing nitro groups and subsequently reducing them to amines can provide a handle for attaching other molecular fragments, as has been demonstrated in the synthesis of other xanthene carboxamide derivatives. nih.gov

Modification of the Amide Linkage: The amide bond itself presents a point for chemical transformation. Reduction of the carbonyl group could yield the corresponding amine, altering the geometry and electronic nature of the linkage between the xanthene and methoxyphenyl moieties.

Derivatization of the Phenyl Ring: The N-(4-methoxyphenyl) ring can also be a site for chemical modification. For example, demethylation of the methoxy (B1213986) group to a phenol (B47542) would introduce a site for further reactions and could impart pH-sensitivity to the molecule's properties.

Stimuli-Responsive Systems: A particularly exciting avenue is the design of derivatives that exhibit controlled chemical transformations in response to external stimuli like light or pH. Some xanthene-based dyes, known as leuco dyes, can undergo a reversible ring-opening reaction, leading to a color change. nih.gov Future research could explore whether the this compound framework can be modified to create analogous "smart" materials that respond to environmental triggers. nih.gov

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. Its integration into the study of this compound can provide deep insights and guide experimental efforts.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate the mechanisms of the green synthetic routes proposed in section 8.1. dntb.gov.ua By modeling reaction pathways and transition states, researchers can optimize reaction conditions for higher efficiency and selectivity. tandfonline.com Furthermore, DFT is highly effective for predicting the structural, electronic, and spectroscopic properties (such as IR, NMR, and UV-Vis spectra) of novel derivatives, allowing for in-silico screening before undertaking laborious synthesis. tandfonline.comgoums.ac.ir Time-Dependent DFT (TD-DFT) can be specifically used to predict excited-state properties, which is crucial for designing molecules for optical applications. goums.ac.iramazonaws.com

Machine Learning (ML) for Property Prediction: An emerging frontier is the use of machine learning to predict the properties of chemical compounds. wpi.edu By training ML models on existing databases of xanthene dyes, it is possible to predict key photophysical parameters like absorption/emission wavelengths and quantum yields for new derivatives of this compound with high accuracy. researchgate.netchemrxiv.orgchemrxiv.org This data-driven approach can bypass the need for computationally expensive DFT calculations for initial high-throughput screening, significantly accelerating the discovery of materials with desired optical properties. wpi.eduresearchgate.net Advanced Δ²-learning models can even predict high-level reaction properties like activation energies based on low-level inputs, offering a path to rapidly assess the feasibility of new chemical transformations. rsc.org

Interactive Table: Computational Approaches and Their Applications
Computational MethodApplication AreaPredicted PropertiesPotential ImpactReference
Density Functional Theory (DFT) Reaction Mechanisms & StructureTransition states, reaction energies, molecular geometry, vibrational frequenciesOptimization of green synthesis, structural verification of new compounds dntb.gov.uatandfonline.com
Time-Dependent DFT (TD-DFT) Photophysics & ElectronicsUV-Vis absorption spectra, excited state energies, electronic transitionsDesign of novel dyes and optical materials goums.ac.iramazonaws.com
Machine Learning (ML) High-Throughput ScreeningEmission/absorption wavelengths, quantum yields, reaction feasibilityRapid identification of promising candidates for materials science applications researchgate.netchemrxiv.orgrsc.org

Expansion into Novel Non-Biological Application Domains

While xanthene derivatives have been widely explored for biological activities, the unique structure of this compound makes it a strong candidate for various non-biological and materials science applications. researchgate.net

Organic Dyes and Optical Materials: Xanthenes are renowned for their use as dyes and fluorescent materials due to their excellent photophysical properties and stability. nih.govresearchgate.net Future work could focus on modifying the core structure of this compound to tune its absorption and emission spectra. A significant challenge in materials science is the development of dyes that operate in the near-infrared (NIR) and shortwave infrared (SWIR) regions, which are valuable for deep tissue imaging and advanced electro-optical devices. researchgate.netnih.gov Extending the π-conjugation of the xanthene system is a key strategy to shift its optical properties into these longer wavelengths. researchgate.net

Chemosensors: The xanthene scaffold is an excellent platform for developing fluorescent chemosensors. researchgate.net By introducing specific receptor moieties onto the this compound framework, it may be possible to create sensors that exhibit a change in fluorescence ("turn-on" or "turn-off") upon binding to specific analytes, such as metal ions or small molecules. researchgate.neturi.edu The reactivity of substituents on the xanthene backbone can be harnessed for the detection of various analytes, making this a promising area for development. uri.edu

Thermochromic and Photochromic Materials: As mentioned, the ability of some xanthene structures to act as leuco dyes opens the door to creating materials for thermo- or pH-sensitive recording systems. nih.gov Research into derivatives of this compound could lead to the development of novel, irreversible thermochromic markers, potentially using ionic liquids as developers, for applications such as overheating sensors. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-9H-xanthene-9-carboxamide?

The synthesis typically involves coupling 4-methoxyaniline with 9H-xanthene-9-carboxylic acid using carbodiimide-based reagents. Key steps include:

  • Coupling agents : N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid .
  • Reaction conditions : Stirring in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen at room temperature for 12–24 hours.
  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >70% purity. Validate using HPLC and NMR .

Q. Table 1: Synthetic Method Comparison

MethodReagents/ConditionsYield (%)Purity (HPLC)
DCC/DMAPDCM, RT, 24h75>95%
EDC/DMAPTHF, RT, 18h6892%
Direct AminolysisXanthene acid chloride, NEt₃5585%

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm amide bond formation (δ 8.2–8.5 ppm for CONH) and aromatic protons (δ 6.5–8.0 ppm). Methoxy groups appear at δ 3.7–3.9 ppm .
    • MS (ESI) : Molecular ion peak [M+H]⁺ at m/z 374.1 (calculated for C₂₁H₁₇NO₃).
  • Crystallography :
    • Data collection : Use SHELX programs (e.g., APEX2, SAINT-Plus) for single-crystal X-ray diffraction. SHELXL refines structures against high-resolution data (R₁ < 0.05) .
    • Key metrics : Bond angles/lengths of the xanthene core and dihedral angles between the methoxyphenyl and carboxamide groups .

Q. What are the common chemical reactions for modifying the compound?

  • Nucleophilic substitution : Replace the methoxy group (e.g., using BBr₃ in DCM at −78°C) to introduce hydroxyl or halogen substituents .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives (if present) to amines .
  • Oxidation : KMnO₄ converts xanthene to quinone derivatives, altering electronic properties .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Experimental design : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (IC₅₀ values vary with incubation time) .
  • Compound stability : Degradation in DMSO stock solutions (validate via LC-MS before assays).
  • Target specificity : Use CRISPR knockouts or siRNA silencing to confirm protein binding (e.g., fluorescence polarization assays for DNA intercalation ).

Q. Table 2: Biological Activity Data Comparison

StudyAssay SystemIC₅₀ (µM)Proposed Mechanism
A (2024)MCF-7 cells12.3Topoisomerase II inhibition
B (2025)HeLa cells45.7Apoptosis via ROS generation
C (2025)In vitro enzyme3.8Competitive ATP binding

Q. What strategies are used to determine the crystal structure using SHELX?

  • Data collection : High-resolution (<1.0 Å) X-ray data from synchrotron sources.
  • Phasing : Molecular replacement (using xanthene analogs) or experimental phasing (SAD/MAD with heavy atoms) .
  • Refinement : SHELXL iteratively adjusts positional/thermal parameters. Validate using R-free and electron density maps .

Q. How to design experiments to study interactions with DNA/proteins?

  • Fluorescence quenching : Monitor changes in xanthene’s emission (λₑₘ = 450 nm) upon binding to DNA (intercalation) or proteins (surface binding) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Molecular docking : Use AutoDock Vina with protein structures (PDB) to predict binding sites .

Q. What is the compound’s mechanism of action in biological systems?

Proposed mechanisms include:

  • DNA intercalation : Planar xanthene core inserts between base pairs, disrupting replication (confirmed via ethidium bromide displacement assays) .
  • Enzyme inhibition : Competitive binding to ATP pockets (e.g., kinases) validated by crystallography .
  • ROS generation : Methoxyphenyl groups act as electron donors, inducing oxidative stress (measured via DCFH-DA probes) .

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